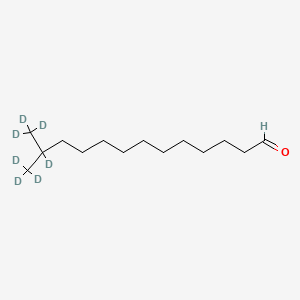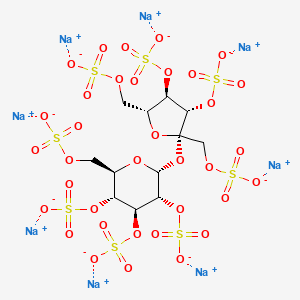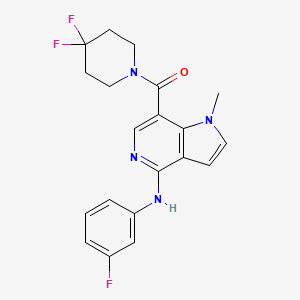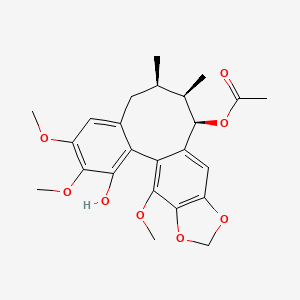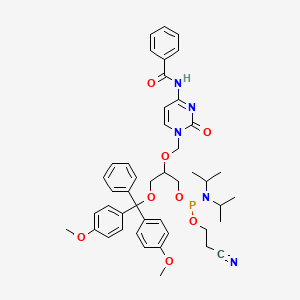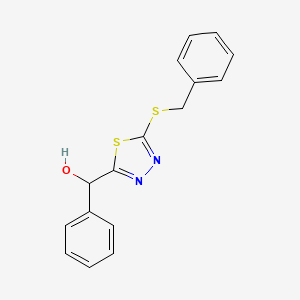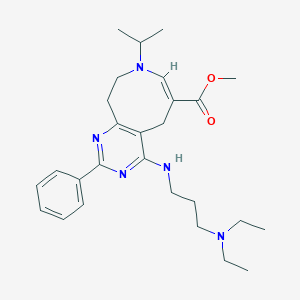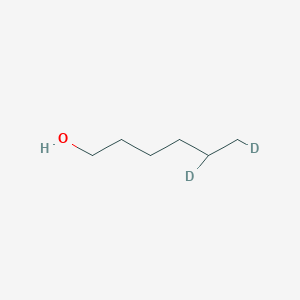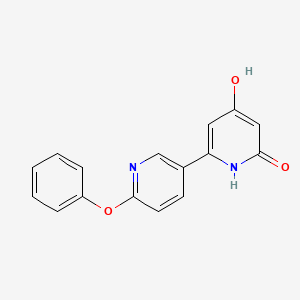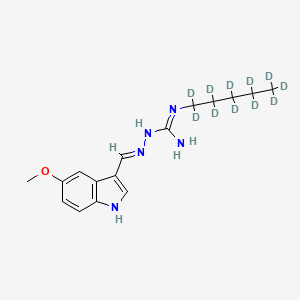
Tegaserod-D11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tegaserod-D11 is a deuterated form of Tegaserod, an orally active serotonin receptor 4 (HTR4) agonist and a serotonin receptor 2B antagonist. It is primarily used in scientific research and has shown potential in the treatment of irritable bowel syndrome and certain types of cancer .
準備方法
The synthesis of Tegaserod-D11 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Tegaserod molecule. This process typically involves the use of deuterated reagents and solvents under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .
化学反応の分析
Tegaserod-D11 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Tegaserod-D11 is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a tracer in quantitative studies due to its deuterium labeling.
Biology: It is used to study the effects of serotonin receptor agonists and antagonists.
Medicine: It has shown potential in treating irritable bowel syndrome and certain cancers by inducing apoptosis in tumor cells
Industry: It is used in the development of new pharmaceuticals and in pharmacokinetic studies.
作用機序
Tegaserod-D11 exerts its effects by activating serotonin receptor 4 and antagonizing serotonin receptor 2B. This dual action leads to increased gastrointestinal motility, reduced abdominal pain, and induction of apoptosis in tumor cells. The molecular targets include the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival .
類似化合物との比較
Tegaserod-D11 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic profile. Similar compounds include:
Tegaserod: The non-deuterated form, which has similar biological activity but different pharmacokinetics.
Prucalopride: Another serotonin receptor agonist used for gastrointestinal disorders.
Cisapride: A serotonin receptor agonist with a different safety profile
This compound stands out due to its enhanced stability and potential for use in more precise scientific studies.
特性
分子式 |
C16H23N5O |
|---|---|
分子量 |
312.45 g/mol |
IUPAC名 |
1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)guanidine |
InChI |
InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+/i1D3,3D2,4D2,5D2,8D2 |
InChIキー |
IKBKZGMPCYNSLU-KHODFCECSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC |
正規SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-cyano-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B12380569.png)


